molecular formula C9H15N5O B13621184 2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13621184
M. Wt: 209.25 g/mol
InChI Key: CURANPFHGDVIBX-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that features a cyclopropylamino group, a methyl group, and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.

    Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate intermediate, often under basic conditions.

    Attachment of the methyl group: This can be done through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:

    Use of catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.

    Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen additions.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C9H15N5O/c1-9(8(10)15,13-7-2-3-7)4-14-6-11-5-12-14/h5-7,13H,2-4H2,1H3,(H2,10,15)

InChI Key

CURANPFHGDVIBX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC=N1)(C(=O)N)NC2CC2

Origin of Product

United States

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